

dolutegravir therapeutic drug monitoring protocols

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Compound Focus: Dolutegravir

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Application Notes for Dolutegravir TDM

Dolutegravir (DTG) is a cornerstone of modern HIV treatment due to its high potency and robust genetic barrier to resistance [1]. While its generally predictable pharmacokinetics make routine TDM unnecessary, specific situations warrant its use to ensure therapeutic efficacy and minimize toxicity.

The primary goal of DTG TDM is to verify that the **trough concentration (C_{trough})** remains adequately above the established **protein-adjusted 90% inhibitory concentration (PA-IC₉₀) of 0.064 µg/mL (or 0.32 mg/L)** [1] [2]. Clinical decisions should be based on this trough value, with the following key considerations:

- **Therapeutic Range:** The minimum target C_{trough} is 0.32 mg/L [2]. Notably, in clinical trials, mean C_{trough} values in adults receiving the standard 50 mg once-daily dose were substantially higher, around **1.11 mcg/mL** [3], providing a comfortable therapeutic margin for most patients.
- **Key Clinical Scenarios for TDM:**
 - **Clinically Suspected Drug-Drug Interactions (DDIs):** As highlighted in a 2025 study, DTG C_{trough} is significantly reduced when co-administered with **darunavir/ritonavir twice daily**. Doubling the DTG dose in this scenario did not significantly increase trough levels, making TMC crucial for confirming adequate exposure [4].
 - **Management of Virologic Failure:** TDM can help exclude subtherapeutic drug levels as a cause of treatment failure, especially in highly treatment-experienced patients [4].
 - **Special Populations:** This includes pediatric patients [2], pregnant women, and individuals with compromised organ function (e.g., liver or kidney disease) where pharmacokinetics may

be altered.

- **Investigation of Suspected Toxicity:** In cases of unexpected adverse events, TDM can assess if supratherapeutic drug levels are a potential contributor.
- **Adherence Assessment:** Unexplained low drug levels can indicate non-adherence to the prescribed regimen.

Detailed TDM Experimental Protocol

This protocol outlines a validated method for quantifying **dolutegravir** in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for specificity and sensitivity in TDM.

1. Sample Collection and Preparation

- **Timing:** Collect a **trough sample** immediately before the next scheduled dose to measure the lowest concentration in the dosing interval [2].
- **Matrix:** Collect blood into **lithium heparin tubes** [5].
- **Processing:** Centrifuge at **1400 × g for 10 minutes at 4°C** to separate plasma [5].
- **Storage:** Aliquot plasma and store at **-80°C** until analysis [2].

2. Analytical Procedure: LC-MS/MS The following methodology is compiled from published protocols [2] [5].

- **Chromatography:**
 - **Column:** Reverse-phase C18 column.
 - **Mobile Phase:** A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
 - **Gradient:** Use a gradient elution from 10% B to 90% B over a run time of 5-7 minutes.
 - **Flow Rate:** 0.3 - 0.5 mL/min.
 - **Injection Volume:** 5-10 µL.
- **Mass Spectrometry:**
 - **Ionization:** Electrospray Ionization (ESI) in positive mode.
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **DTG Transitions:** Quantify using the precursor ion → product ion transition of **419.4 → 277.2** [3].
- **Sample Extraction:** Pre-treat plasma samples with protein precipitation using cold methanol or acetonitrile.

3. Quality Control and Validation

- **Calibration Curve:** Prepare a fresh curve with each batch using blank human plasma spiked with DTG standard. A linear range of **0.10 to 20.0 mg/L** is recommended [2].
- **Quality Controls (QCs):** Analyze at least three levels (low, medium, high) in duplicate with each batch.
- **Validation Parameters:** The method must meet acceptance criteria for:
 - **Accuracy & Precision:** Intra- and inter-batch %CV should be <15% [2].
 - **Selectivity:** No significant interference from plasma matrix.
 - **Recovery & Matrix Effects:** Consistent and well-characterized.

Data Interpretation and Clinical Decision-Making

The following table summarizes the pharmacokinetic targets and actions based on TDM results.

C~trough~ (mg/L)	Interpretation	Recommended Action
> 0.32	Therapeutic	Maintain current regimen.

| < **0.32** | Subtherapeutic | Investigate for: • Poor adherence • Drug-drug interactions [4] • Unusual pharmacokinetics. Consider dose adjustment (e.g., to twice daily) in complex scenarios [4]. | | >> **3.67** (C~max~ reference [3]) | Supratherapeutic | Evaluate for potential toxicity, though a clear exposure-toxicity relationship is not firmly established. Consider patient symptoms and clinical context. |

Advanced Considerations in DTG TDM

Emerging research points to factors that may influence DTG exposure and could refine TDM protocols in the future.

- **Intracellular Concentrations:** One study found a statistically significant change in **intracellular DTG** levels when patients switched from triple to dual therapy, suggesting that monitoring intracellular drug levels may provide additional insights beyond plasma concentrations [5].
- **Biomarkers and Genetics:** Preliminary studies indicate that factors like **white blood cell count** and **BMI** may be predictors of DTG plasma concentrations. Furthermore, oxidative stress biomarkers such as cytoplasmic N-acetyl-cysteine have shown correlation with DTG levels, though these are not yet used in clinical practice [5].

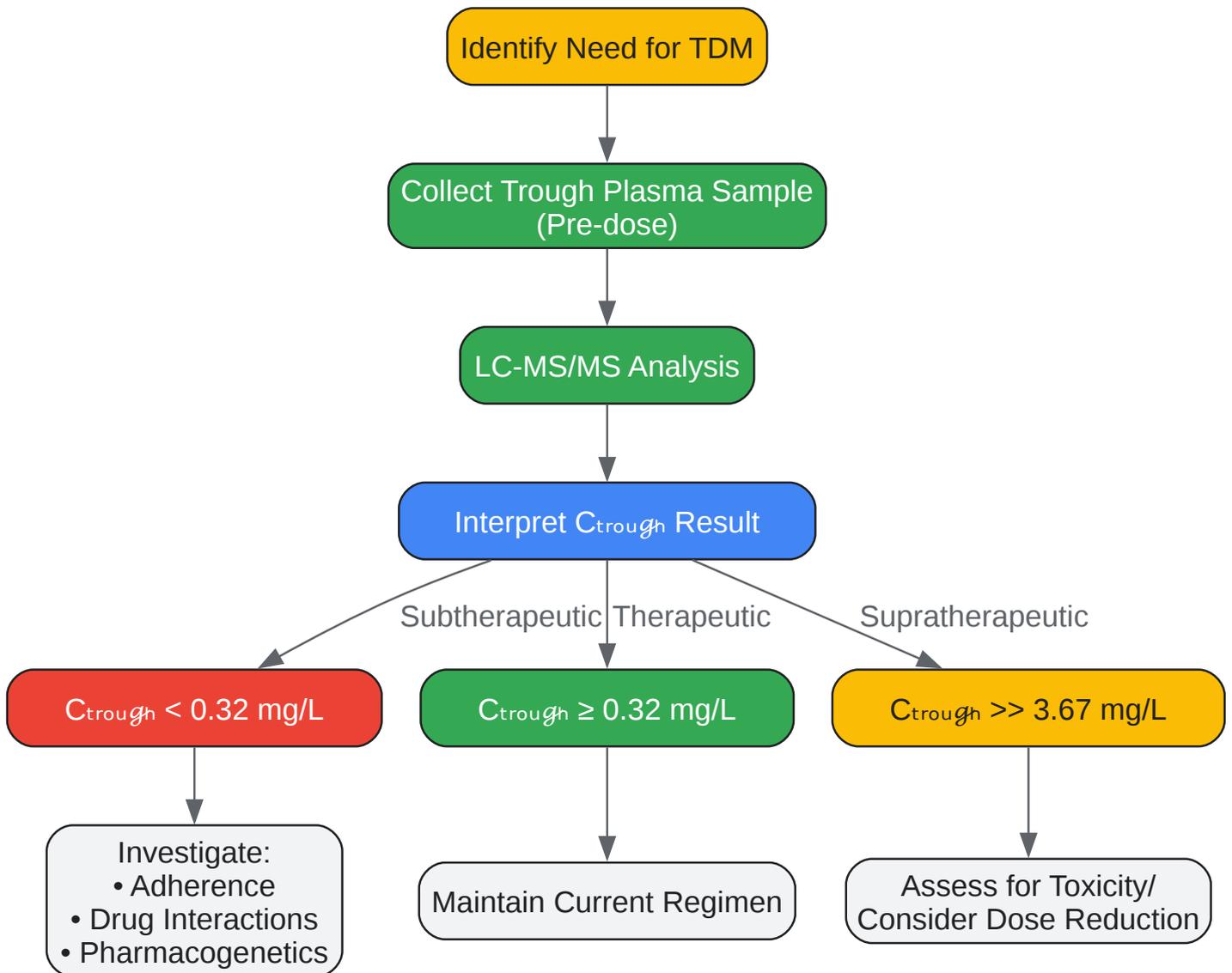
- **Two-Drug vs. Three-Drug Regimens:** Proteomic and transcriptomic analyses show that DTG plus lamivudine (2DR) is associated with the downregulation of cellular stress and immune response pathways compared to three-drug regimens containing NRTIs like abacavir or tenofovir. This supports the long-term safety profile of 2DR and suggests TDM in these regimens may focus more on efficacy than toxicity [6].

Safety and Pharmacovigilance

Large-scale pharmacovigilance studies based on the FDA Adverse Event Reporting System (FAERS) have identified several safety signals associated with DTG [7] [8]. While not all are directly related to TDM, they inform the clinical context in which monitoring occurs.

- **Pregnancy and Perinatal Conditions:** Significant disproportionate reporting for congenital, familial, and genetic disorders. The risk of neural tube defects, while low, necessitates careful benefit-risk assessment and counseling for individuals of childbearing potential [8] [3].
- **Neuropsychiatric Events:** Signals for depression and insomnia have been observed, with a higher discontinuation rate due to neuropsychiatric symptoms compared to other INSTIs like bictegravir [8].
- **Other Organ Systems:** Signals have also been detected for hepatobiliary disorders, with hepatic necrosis rated as a high clinical priority event in the 46-65 age group [8].

The workflow below summarizes the key steps and decision points in a DTG TDM protocol.



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Conclusion

Therapeutic drug monitoring for **dolutegravir** is a powerful, targeted strategy for optimizing HIV treatment in complex clinical situations. The protocols outlined here, based on current evidence, provide a framework for ensuring therapeutic efficacy, managing drug interactions, and supporting personalized care. As research evolves, incorporating intracellular drug levels and pharmacogenetic markers may further enhance the precision of TDM.

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